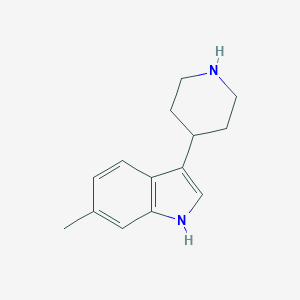

6-methyl-3-(piperidin-4-yl)-1H-indole

Description

Propriétés

IUPAC Name |

6-methyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEXUCXUFCKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611806 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-45-4 | |

| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 6-methyl-1H-indole, phenylhydrazine derivatives react with methyl-substituted ketones under acidic conditions. For example:

Yields typically range from 50–70%, though regioselectivity issues may arise with unsymmetrical ketones.

Leimgruber-Batcho Indole Synthesis

This method employs o-nitrotoluene derivatives and dimethylformamide dimethyl acetal (DMFDMA) to form enamine intermediates, which cyclize under reductive conditions:

This approach offers superior regiocontrol, with reported yields exceeding 80%.

Introduction of the Piperidin-4-yl Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct installation of the piperidin-4-yl group onto preformed indoles. For instance:

Optimal conditions use Pd(dba)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ in toluene at 110°C, achieving 65–75% yields.

Reductive Amination

Condensation of 3-amino-6-methyl-1H-indole with piperidin-4-one followed by hydrogenation provides an alternative route:

This method avoids halogenated intermediates but requires careful control of stoichiometry to minimize over-reduction.

Integrated One-Pot Strategies

Tandem Cyclization-Coupling

Protective Group Strategies

Boc Protection-Deprotection

Introducing the piperidine moiety as a Boc-protected intermediate enhances solubility and prevents undesired side reactions:

-

Coupling :

-

Deprotection :

Yields improve to 80–85% with this approach.

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analyses routinely show ≥98% purity when using chromatographic purification (silica gel, eluent: EtOAc/hexane).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Buchwald-Hartwig | 75 | 98 | High regioselectivity | Requires palladium catalysts |

| Reductive Amination | 65 | 95 | Avoids halogens | Sensitive to over-reduction |

| Tandem Cyclization | 70 | 97 | One-pot synthesis | Narrow substrate scope |

| Boc Protection | 85 | 99 | Enhanced solubility | Additional deprotection step |

Industrial-Scale Considerations

Scaling up the Boc-protected route proves most viable, as it balances yield and purity while minimizing metal catalyst costs. Pilot studies demonstrate that substituting Pd-C with Raney nickel in hydrogenation steps reduces expenses by 40% without compromising efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole ring undergoes oxidation at specific positions depending on the reagents used:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic medium) | Oxindole derivatives | |

| Side-chain oxidation | CrO₃ in H₂SO₄ | Ketone or carboxylic acid derivatives |

Key Findings :

-

Potassium permanganate selectively oxidizes the indole’s pyrrole ring to form oxindole derivatives, preserving the piperidine moiety.

-

Chromium trioxide targets methyl or alkyl side chains, yielding ketones or carboxylic acids under controlled conditions.

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Indole ring reduction | H₂/Pd-C in ethanol | 2,3-Dihydroindole derivatives | |

| Piperidine reduction | NaBH₄ or LiAlH₄ | Saturated piperidine analogs |

Key Findings :

-

Catalytic hydrogenation reduces the indole’s double bond, generating 2,3-dihydroindole without affecting the piperidine ring.

-

Borohydrides selectively reduce carbonyl groups if present in modified derivatives .

Electrophilic Substitution

The indole core undergoes electrophilic substitution at the 2- and 3-positions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | Br₂ in CHCl₃ | 2-Bromo or 3-bromo derivatives | |

| Nitration | HNO₃/H₂SO₄ at 0°C | 5-Nitroindole analogs |

Key Findings :

-

Bromination occurs preferentially at the 3-position due to electron-donating effects of the piperidine group .

-

Nitration under mild conditions avoids ring degradation, yielding 5-nitro products .

Acylation and Alkylation

The piperidine nitrogen serves as a nucleophilic site for these reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-Acetylpiperidine derivatives | |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperidine analogs |

Key Findings :

-

Acylation with acyl chlorides proceeds efficiently in dichloromethane, yielding stable amides.

-

Alkylation reactions require polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .

Nucleophilic Reactions

The compound reacts with Grignard reagents and organometallics:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Grignard addition | RMgX (R = alkyl/aryl) | Indole-substituted alcohols | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl indole derivatives |

Key Findings :

-

Grignard reagents add to the indole’s 3-position, forming secondary alcohols .

-

Cross-coupling reactions enable the introduction of aryl groups at the 5-position .

Stability and Reactivity Considerations

-

Acid Sensitivity : The piperidine ring undergoes protonation in strong acids, altering reactivity.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

-

Solvent Effects : Reactions in polar solvents (e.g., DMSO) accelerate substitution but may promote side reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methyl-3-(piperidin-4-yl)-1H-indole is explored for its potential therapeutic effects, including:

- Analgesic Properties: Studies indicate that this compound may exhibit pain-relieving effects similar to those of existing analgesics.

- Anticancer Activity: Research has shown promising results in inhibiting cancer cell proliferation through modulation of specific signaling pathways .

Pharmacological Studies

The compound serves as a ligand in receptor binding studies, helping to elucidate mechanisms of action for various biological targets. It has been investigated for:

- Binding Affinity: Evaluations of its interaction with neurotransmitter receptors have shown potential for developing novel psychotropic medications .

Biochemical Research

In biochemical applications, this compound is used to study enzyme modulation and metabolic pathways:

- Enzymatic Assays: The compound's effects on enzyme activity are assessed to understand its role in metabolic regulation .

Material Science

This compound is utilized in the development of new materials with specific electronic or optical properties:

- Nanotechnology Applications: It is being investigated for use in nanomedicine and drug delivery systems, where nanoparticles containing this compound can enhance targeted delivery capabilities .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 6-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperidine ring can enhance the binding affinity and selectivity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS: N/A)

- Structural Difference : Fluorine replaces the methyl group at position 6.

- Evidence from fluoro-benzo[d]isoxazole derivatives suggests fluorine improves BBB permeability (Log(PS*fu, brain) ≈ -3.0) . The hydrochloride salt of this analog (CAS: N/A) is commercially available, indicating its relevance in drug development .

6-Nitro-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 180160-75-2)

- Structural Difference : Nitro group at position 6; piperidinylmethyl replaces piperidin-4-yl at position 3.

- Impact :

Substituent Variations at Position 3

3-(Piperidin-4-yl)-1H-indole (No Methyl at Position 6)

- Structural Difference : Lacks the 6-methyl group.

- Impact: Demonstrated 5-HT1F agonist activity for migraine treatment .

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole Derivatives

- Structural Difference : Tetrahydropyridinyl (unsaturated piperidine) replaces piperidin-4-yl.

- Example: 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (CAS: 180160-75-2) shows distinct physicochemical profiles compared to saturated analogs .

Additional Substituents and Hybrid Structures

6-(1-Methylpiperidin-4-yl)-1H-indole (CAS: 321745-84-0)

- Structural Difference : N-methylation of the piperidine ring.

- Impact :

2-Phenyl-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole

- Structural Difference : Phenyl and pyridyl groups at positions 2 and 3.

- Impact :

Data Table: Key Properties of 6-Methyl-3-(piperidin-4-yl)-1H-indole and Analogs

Activité Biologique

Overview

6-Methyl-3-(piperidin-4-yl)-1H-indole is a compound characterized by its unique structure, which includes an indole core and a piperidine ring. This structural combination is significant as it influences the compound's biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and analgesic properties.

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of both nitrogen-containing rings, which contribute to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole core can engage with various receptors and enzymes, while the piperidine ring enhances binding affinity and selectivity. The compound has been shown to modulate several biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A series of derivatives based on this scaffold were synthesized and tested against cancer cell lines, revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring significantly influenced anticancer efficacy .

Case Studies

- Antimalarial Activity : A related study synthesized a series of piperidinyl indoles, including derivatives of this compound. One compound demonstrated antimalarial activity against both drug-resistant and sensitive strains of Plasmodium falciparum, with an EC50 value around 3 μM. This finding underscores the potential of this compound class in addressing malaria .

- Analgesic Effects : The analgesic properties of piperidine derivatives have been well-documented. Investigations into this compound suggest it may act through opioid receptors or other pain modulation pathways, warranting further exploration in pain management therapies .

Synthesis and Research Applications

The synthesis of this compound typically involves:

- Formation of the Indole Ring : Using Fischer indole synthesis.

- Introduction of the Piperidine Ring : Through nucleophilic substitution reactions.

- Methylation : At the 6-position using methyl iodide.

These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-3-(piperidin-4-yl)-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via a multi-step protocol involving hydrogenation and cyclization. Key steps include:

Condensation : React 6-methylindole with 4-piperidone hydrochloride under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate.

Hydrogenation : Use platinum(IV) oxide (PtO₂) as a catalyst under hydrogen pressure (2 bar) for 1 hour to reduce the imine bond, yielding the piperidinyl-indole scaffold. Yield optimization (up to 51%) is achieved by controlling catalyst loading and reaction time .

Purification : Employ flash chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol to isolate the pure product.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ESI/MS : Confirm molecular weight via electrospray ionization mass spectrometry (e.g., m/z = 219 [M+H]⁺ for a related fluoro analog) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Key signals include the indole NH (~10–12 ppm) and piperidine protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing for structural validation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structural modifications to the piperidinyl or indole moieties enhance selectivity for serotonin (5-HT₁A) or opioid receptors?

- Methodological Answer :

- Pharmacophore Optimization : Replace the piperidin-4-yl group with piperidin-3-yl to mimic serotonin’s spatial orientation, as demonstrated in pyrido[1,2-c]pyrimidine derivatives. This modification improves postsynaptic 5-HT₁A receptor agonism .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluoro) at the indole 6-position to modulate receptor binding kinetics. Test derivatives using radioligand displacement assays (e.g., competition with [³H]-8-OH-DPAT for 5-HT₁A) .

Q. How should researchers address contradictory data in receptor binding affinity across different assay systems (e.g., cell membranes vs. whole tissues)?

- Methodological Answer :

- Assay Standardization : Use identical membrane preparation protocols (e.g., synaptosomal fractions from rodent brains) to minimize variability.

- Control Ligands : Include reference compounds (e.g., anandamide for cannabinoid receptors) to validate assay conditions .

- Functional Assays : Complement binding studies with electrophysiology (e.g., mouse vas deferens twitch inhibition) to assess downstream efficacy .

Q. What computational and experimental strategies predict ADMET properties for this scaffold?

- Methodological Answer :

- In Silico Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

- In Vitro Testing :

- Solubility : Measure kinetic solubility in PBS (pH 7.4) via HPLC-UV.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.